molecular formula C14H17ClN4O B2574191 N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 951611-99-7

N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea

Cat. No. B2574191
CAS RN: 951611-99-7
M. Wt: 292.77
InChI Key: XQQPLNYYGYOLSF-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-N’-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea” is a complex organic compound that contains a benzimidazole ring and a urea group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science . Ureas are organic compounds that play a significant role in many biological processes and are used in a variety of applications, including as fertilizers and in the production of resins .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring. The urea group would be attached to this ring structure .


Chemical Reactions Analysis

Benzimidazoles and ureas can participate in a variety of chemical reactions. Benzimidazoles can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions. Ureas can react with amines to form substituted ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole ring and the urea group. For example, benzimidazoles are generally stable and have high melting points. They are also weakly basic .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the fields of medicine and materials science .

properties

IUPAC Name

1-(3-chlorophenyl)-N-(3-methylbutyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(2)6-7-16-14(20)13-9-19(18-17-13)12-5-3-4-11(15)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQPLNYYGYOLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

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